pilR protein
Description
The PilR protein is a bacterial response regulator belonging to the NtrC family of two-component systems (TCS). It typically functions alongside its cognate sensor histidine kinase, PilS, to regulate the expression of genes involved in type IV pilus (T4P) biogenesis, including the major pilin subunit gene pilA . PilR contains a conserved N-terminal receiver (REC) domain with a critical aspartate residue (e.g., D55 in Lysobacter enzymogenes) that undergoes phosphorylation, enhancing its DNA-binding affinity to promoter regions of target genes . In Pseudomonas aeruginosa, PilR and PilS form a regulatory cascade requiring the alternative sigma factor σ54 (RpoN) for transcription initiation . PilR homologs are essential for bacterial motility, biofilm formation, and natural transformation, as demonstrated in Acinetobacter baumannii, Geobacter sulfurreducens, and Kingella kingae .
Properties
CAS No. |
147445-29-2 |
|---|---|
Molecular Formula |
C8H8N2O |
Synonyms |
pilR protein |
Origin of Product |
United States |
Comparison with Similar Compounds
PilR vs. Other Bacterial Response Regulators
PilR shares structural and functional similarities with other NtrC-family response regulators but exhibits distinct regulatory targets and mechanisms:
Key Findings :
- Phosphorylation Mechanism: PilR requires phosphorylation (e.g., at D55 in L.
- Target Specificity : Unlike NtrC, which regulates nitrogen metabolism, PilR exclusively coordinates T4P-related genes (e.g., pilA) and secretory pathways .
- Cross-Species Conservation : G. sulfurreducens PilR binding sites resemble those of Pseudomonas and Moraxella, suggesting evolutionary conservation in pili regulation .
PilR vs. Eukaryotic PILR Receptors
Despite naming similarities, eukaryotic PILR receptors (e.g., PILRα, PILRB) are unrelated to bacterial PilR and function in immune modulation:
Key Findings :
PilR vs. RNA-Based Regulators
In Synechocystis sp. PCC 6803, an antisense RNA named PilR regulates pilA11 expression, illustrating divergent regulatory mechanisms:
| Regulator Type | Mechanism | Effect on pilA | Organism |
|---|---|---|---|
| Protein (PilR) | Phosphorylation-dependent DNA binding | Activates pilA transcription | P. aeruginosa, K. kingae |
| RNA (PilR) | Antisense RNA binding to pilA11 mRNA | Downregulates pilA11 expression | Synechocystis sp. |
Key Findings :
Controversies and Unique Features
- PilS-Independent Activity : In K. kingae, pilS deletion only partially reduces PilA1 levels, suggesting PilR may retain partial activity without phosphorylation .
- Diverse Ligand Recognition : Eukaryotic PILRα binds multiple ligands (e.g., CD99, COLEC12) through a conserved domain, unlike bacterial PilR’s DNA specificity .
Q & A
Q. What is the functional role of pilR in bacterial biofilm formation and motility?
pilR encodes a two-component regulatory protein critical for Type IV pili biosynthesis, which mediates bacterial adherence, biofilm formation, and twitching motility. For example, in C. violaceum, pilR downregulation by carvone significantly reduces biofilm-associated gene expression (e.g., pilB, pilT) . In Synechocystis sp., antisense RNA PilR directly inhibits pilA11 expression, reducing pili thickness and cell motility . Methodological Approach : Use qPCR to quantify pilR and downstream gene expression under experimental conditions (e.g., inhibitor exposure) and validate via Western blot for protein levels .
Q. How can researchers confirm pilR's regulatory activity in Type IV pili biogenesis?
Generate pilR overexpression and knockout mutants (e.g., via CRISPR/Cas9 or homologous recombination) and compare pili morphology (electron microscopy) and motility assays (twitching agar plates). In Synechocystis, PilR(+) mutants showed 60% reduced pilA11 mRNA levels and impaired motility . Key Metrics : Quantify pili density, motility radius, and colony morphology changes .
Advanced Research Questions
Q. How should researchers address contradictory data on pilR's role in Type IV pili expression across bacterial species?
Strain-specific variability in pilR function is evident. For instance, V. fluvialis strains BF33.1 and BF45 lack pilR but retain twitching motility, suggesting alternative regulatory pathways . Methodological Approach :
Q. What strategies are effective for mapping pilR interaction networks and downstream targets?
Experimental Design :
- Co-immunoprecipitation (Co-IP) : Use anti-PilR antibodies to identify interacting partners (e.g., histidine kinase PilS) .
- RNA-Seq/ChIP-Seq : Profile transcriptomic changes in pilR mutants or under inducing conditions to identify regulated genes (e.g., pilA11, pilB) .
- Bioinformatics Tools : Leverage STRING or KEGG databases to predict interaction pathways and validate via knockouts .
Q. How can researchers resolve conflicting data on pilR's contribution to virulence versus commensalism?
In V. fluvialis, pilR is absent in some pathogenic strains but present in non-pathogenic ones, complicating its role in virulence . Methodological Approach :
- Use animal models (e.g., zebrafish infection assays) to compare pilR-positive and pilR-negative strains.
- Apply dual RNA-seq to analyze host-pathogen interactions during infection, focusing on pili-related genes .
Methodological Frameworks for Study Design
How to structure a PICOT-based research question for pilR functional studies?
Example PICOT Framework :
Q. What statistical methods are appropriate for analyzing pilR-related gene expression data?
Use one-way ANOVA with post-hoc tests (e.g., Dunnett’s) to compare treatment groups (e.g., carvone-exposed vs. control C. violaceum). Report mean ± SEM and p-values for significance thresholds (e.g., p < 0.01) .
Data Interpretation and Validation
Q. How to validate pilR’s regulatory role when transcript and protein levels are discordant?
Approach :
- Perform ribosome profiling to assess translation efficiency.
- Use proteomics (e.g., LC-MS/MS) to quantify PilR and downstream proteins, controlling for post-transcriptional regulation .
Q. What bioinformatics pipelines are recommended for pilR evolutionary analysis?
- Retrieve orthologous sequences via NCBI Protein BLAST or UniRef.
- Construct phylogenetic trees using MEGA-X and identify conserved domains (e.g., REC receiver domains in two-component systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
